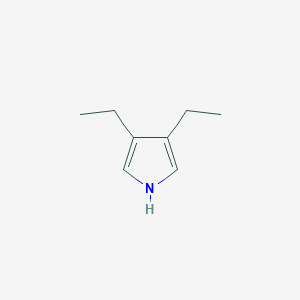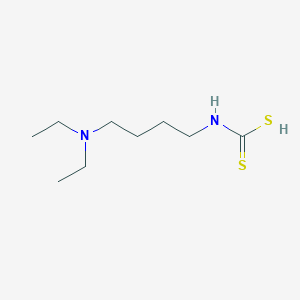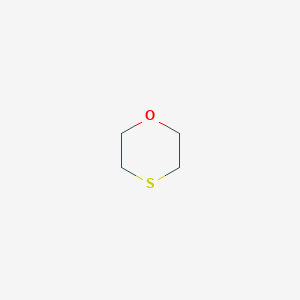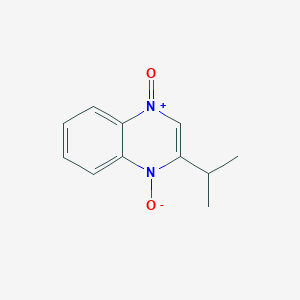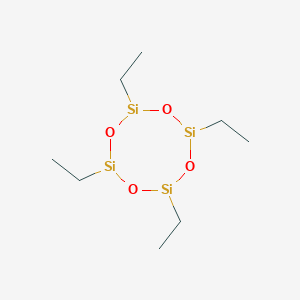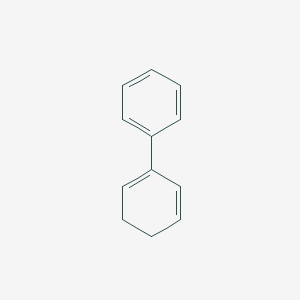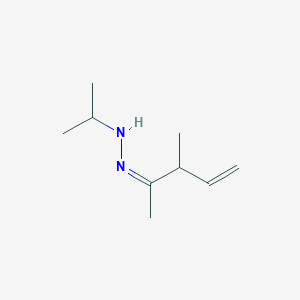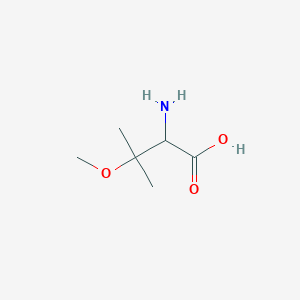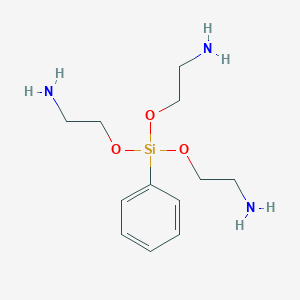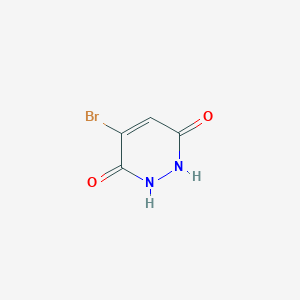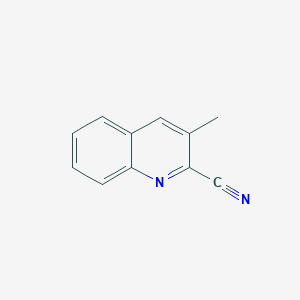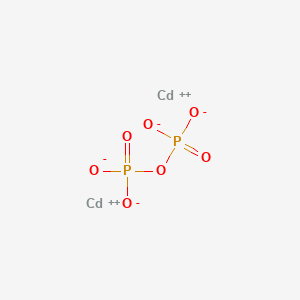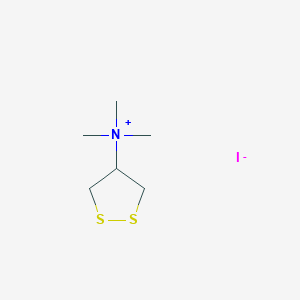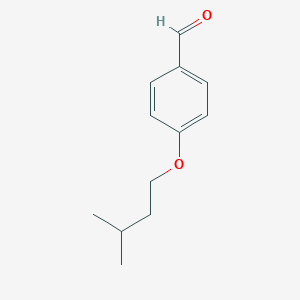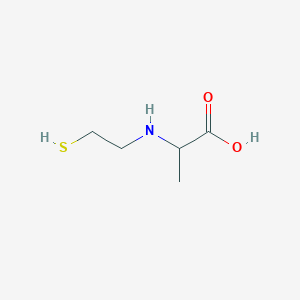
Alanine, N-(2-mercaptoethyl)-, DL-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, N-(2-mercaptoethyl)-, DL-(8CI) is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid alanine, and it has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of alanine, N-(2-mercaptoethyl)-, DL-(8CI) is not fully understood. However, it is believed to exert its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It may also activate certain enzymes involved in antioxidant defense mechanisms.
Effets Biochimiques Et Physiologiques
Alanine, N-(2-mercaptoethyl)-, DL-(8CI) has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce oxidative stress and inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using alanine, N-(2-mercaptoethyl)-, DL-(8CI) in lab experiments is its ability to scavenge free radicals and protect against oxidative stress. However, one limitation is its potential toxicity at high concentrations. Careful dosage and experimental design are necessary to ensure accurate and safe results.
Orientations Futures
There are several future directions for research on alanine, N-(2-mercaptoethyl)-, DL-(8CI). One area of interest is its potential as a radioprotective agent. It may also be investigated for its role in various disease states such as cancer and neurodegenerative disorders. Additionally, further research may be conducted on its mechanisms of action and its potential as a therapeutic agent.
Méthodes De Synthèse
Alanine, N-(2-mercaptoethyl)-, DL-(8CI) is synthesized by reacting alanine with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Applications De Recherche Scientifique
Alanine, N-(2-mercaptoethyl)-, DL-(8CI) has been used in various scientific research applications. It has been studied for its antioxidant properties and its ability to scavenge free radicals. It has also been investigated for its potential as a radioprotective agent and its ability to protect against oxidative stress.
Propriétés
Numéro CAS |
16479-14-4 |
|---|---|
Nom du produit |
Alanine, N-(2-mercaptoethyl)-, DL-(8CI) |
Formule moléculaire |
C5H11NO2S |
Poids moléculaire |
149.21 g/mol |
Nom IUPAC |
2-(2-sulfanylethylamino)propanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-4(5(7)8)6-2-3-9/h4,6,9H,2-3H2,1H3,(H,7,8) |
Clé InChI |
QZQVQJZBWDIQCP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NCCS |
SMILES canonique |
CC(C(=O)O)NCCS |
Synonymes |
Alanine, N-(2-mercaptoethyl)-, DL- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



